molecular formula C7H4F3N3 B1322353 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine CAS No. 425615-36-7

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine

Cat. No. B1322353
M. Wt: 187.12 g/mol
InChI Key: YBQOWXUEINFDJO-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is a chemical compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are characterized by a fused ring structure that combines the features of imidazole and pyrimidine rings. The presence of a trifluoromethyl group at the 7th position of the imidazo[1,2-c]pyrimidine ring system is expected to influence the electronic properties and reactivity of the molecule due to the strong electron-withdrawing effect of the trifluoromethyl group.

Synthesis Analysis

The synthesis of related imidazo[1,2-c]pyrimidine derivatives has been reported in the literature. For instance, the synthesis of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines involves the reaction of amino triazolopyrimidine with chloroacetaldehyde, which can undergo ring opening in dilute hydrochloric acid . Although this does not directly describe the synthesis of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine, it provides insight into the synthetic routes that could be adapted for its synthesis, such as the use of chloroacetaldehyde and subsequent functionalization with a trifluoromethyl group.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-c]pyrimidine derivatives is characterized by a fused bicyclic ring system. The presence of a trifluoromethyl group is likely to influence the molecular conformation due to its size and electronegativity. In related compounds, such as imidazo[1,2-a]pyridine derivatives, the introduction of different substituents can lead to the formation of intramolecular hydrogen-bonded seven-membered rings, which can affect the luminescence properties of the compound . This suggests that the molecular structure of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine could also exhibit unique electronic and photophysical properties.

Chemical Reactions Analysis

The chemical reactivity of imidazo[1,2-c]pyrimidine derivatives can be influenced by the substituents attached to the ring system. The synthesis of fluoromethylated imidazo[1,2-a]pyrimidines, for example, involves a Michael addition/intramolecular cyclization reaction . This indicates that the trifluoromethyl group in 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine could participate in similar reactions, potentially leading to a variety of chemical transformations that could be exploited in the development of new compounds with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine are expected to be influenced by the trifluoromethyl group. This group is known to impart unique properties to molecules, such as increased lipophilicity, stability, and bioavailability. The electron-withdrawing nature of the trifluoromethyl group could also affect the acidity of protons in the molecule, potentially leading to changes in the compound's solubility, boiling point, and melting point. While the specific properties of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine are not detailed in the provided papers, these general trends in fluorinated compounds can provide a basis for predicting its behavior.

Scientific Research Applications

Synthesis Techniques and Reactions

  • The synthesis of imidazo[1,2-c]pyrimidines has been a subject of interest in synthetic chemistry. For instance, the formation of imidazo[1,2-c]pyrimidines through the reaction of amino[1,2,3] triazolo[4,5-d]pyrimidine with chloroacetaldehyde, followed by ring opening in dilute hydrochloric acid, demonstrates the versatility of these compounds in chemical reactions (Sugimoto & Matsuura, 1977).

Application in Synthetic Chemistry

  • Imidazo[1,2-a]pyrimidine has gained significant attention in synthetic chemistry through various methodologies like multicomponent reactions, condensation reactions, and cyclizations, demonstrating its importance in developing new chemosynthetic strategies and drug development due to its wide-ranging applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Biological Evaluations and Activities

  • The antimicrobial activity of certain imidazo[1,2-a]pyrimidines, with some compounds showing significant activity against various microorganisms, highlights the potential of these compounds in biological applications (Revanker, Matthews, & Robins, 1975; Revanker, Matthews, & Robins, 1976).

  • The synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines indicate their potential in the treatment of microbial infections. For example, 5-n-Octylaminoimidazo[1,2-a]pyrimidine exhibited significant activity against all tested microorganisms, suggesting its potential in antimicrobial therapies (Revanker et al., 1975; Revanker et al., 1976).

Chemical-Genetic Profiling

  • The chemical-genetic profiling of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines revealed that they target essential, conserved cellular processes. This finding underscores the utility of these compounds in probing cell physiology and suggests that they can affect different cellular targets based on subtle structural variations (Yu et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety statements associated with it are H302, H315, H319, and H335, which advise avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-3-6-11-1-2-13(6)4-12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQOWXUEINFDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=CC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625327
Record name 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine

CAS RN

425615-36-7
Record name 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of bromoacetaldehyde diethyl acetal (2.09 ml, 13.5 mmol) in concentrated hydrobromic acid (0.68 ml) and water (0.68 ml) was heated at reflux under nitrogen for 20 min. The solution was allowed to cool to room temperature, ethylene glycol dimethyl ether (5 ml) was added and the solution was neutralised to pH 7 with solid sodium hydrogen carbonate. The mixture was filtered and the solid was washed with more ethylene glycol dimethyl ether (7 ml). To the combined filtrates was added 4-amino-6-trifluoromethylpyrimidine (2.00 g, 12.3 mmol) and the mixture was stirred at 65° C. for 18 h. After allowing to cool, the solvent was removed in vacuo and the residue was purified by flash chromatography (silica gel, 5% MeOH/CH2Cl2) to give 2.426 g of 7-trifluoromethylimidazo[1,2-c]pyrimidine: 1H NMR (360 MHz, CDCl3) δ 7.81 (1H, s), 7.86 (1H, s), 7.96 (1H, s), 9.13 (1H, s).
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
solvent
Reaction Step One
Name
Quantity
0.68 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four

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